(2,4-Dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
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Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1ccc (C (=O)c2cccc (C)c2)c (OC)c1
. This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 256.30 . The compound’s CAS Number is 854025-57-3 .Scientific Research Applications
Anticancer Properties
(2,4-Dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone and its derivatives have shown promising results as anti-tumor agents. For example, a derivative, (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone (18m), was synthesized and exhibited selective cytotoxicity against tumorigenic cell lines, suggesting its potential as an anticancer agent (Hayakawa et al., 2004).
Antibacterial Activity
The derivatives of (2,4-Dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone have been investigated for their antibacterial activity. For instance, a study by Shahana and Yardily (2020) synthesized novel compounds with the said structure and evaluated their antibacterial properties using molecular docking studies, indicating their potential in this field (Shahana & Yardily, 2020).
Antimicrobial Activity
Compounds derived from (2,4-Dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone have shown potential in antimicrobial activities. A study synthesized derivatives and tested them against various microbial strains, demonstrating significant antimicrobial activity (Yar et al., 2006).
properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-6-4-5-7-15(14)13-26-20-21-10-11-22(20)19(23)17-9-8-16(24-2)12-18(17)25-3/h4-9,12H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCXQKFXFWTFMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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